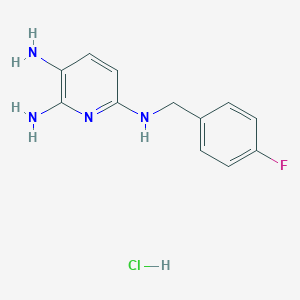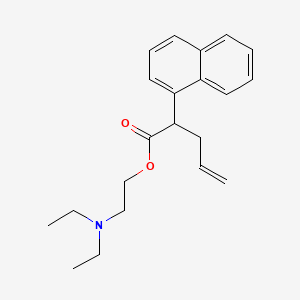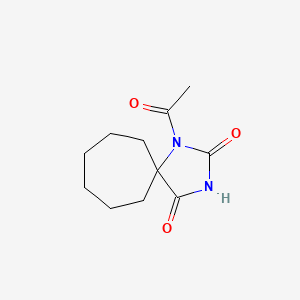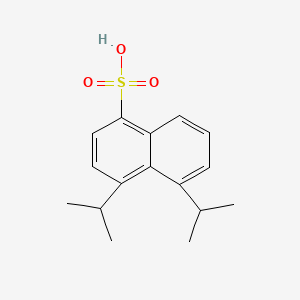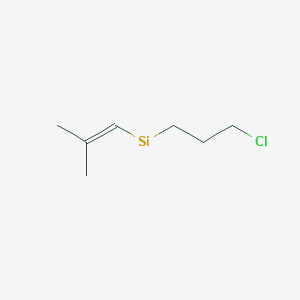
3-Chloropropyldimethylvinylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloropropyldimethylvinylsilane is an organosilicon compound with the molecular formula C7H15ClSi. It is a versatile chemical used in various industrial and scientific applications due to its unique properties. The compound is characterized by the presence of a vinyl group, a chloropropyl group, and two methyl groups attached to a silicon atom. This structure imparts the compound with reactivity that is useful in multiple chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Chloropropyldimethylvinylsilane can be synthesized through several methods. One common synthetic route involves the hydrosilylation of allyl chloride with chlorodimethylsilane, followed by the addition of vinylmagnesium chloride in tetrahydrofuran (THF) . The reaction typically requires a catalyst, such as platinum or rhodium complexes, to facilitate the addition of the silicon-hydrogen bond across the carbon-carbon double bond of the allyl chloride.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrosilylation processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced catalytic systems to ensure efficient conversion of raw materials to the desired product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize the efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloropropyldimethylvinylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols, to form new organosilicon compounds.
Addition Reactions: The vinyl group can participate in addition reactions with various electrophiles, such as halogens or hydrogen halides.
Polymerization: The vinyl group can also undergo polymerization reactions to form organosilicon polymers.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Addition Reactions: Reagents such as bromine, chlorine, or hydrogen chloride are used. These reactions may require the presence of a catalyst or initiator to proceed efficiently.
Polymerization: Radical initiators, such as azobisisobutyronitrile (AIBN), are commonly used to initiate the polymerization of the vinyl group.
Major Products Formed
Substitution Reactions: Products include various organosilicon compounds with different functional groups, such as amino, alkoxy, or thiol groups.
Addition Reactions: Products include halogenated organosilicon compounds.
Polymerization: Products include organosilicon polymers with varying molecular weights and properties.
Wissenschaftliche Forschungsanwendungen
3-Chloropropyldimethylvinylsilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and polymers. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is used in the modification of biomolecules and surfaces to introduce silicon-containing functional groups, which can enhance the properties of biomaterials.
Medicine: It is explored for its potential in drug delivery systems and as a component in medical devices due to its biocompatibility and ability to form stable bonds with biological molecules.
Industry: this compound is used in the production of sealants, adhesives, and coatings.
Wirkmechanismus
The mechanism of action of 3-Chloropropyldimethylvinylsilane involves its ability to form covalent bonds with other molecules through its reactive vinyl and chloropropyl groups. The vinyl group can undergo addition reactions, while the chloropropyl group can participate in substitution reactions. These reactions enable the compound to modify surfaces, create new materials, and interact with biological molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloropropyltrimethoxysilane: Similar in structure but contains three methoxy groups instead of two methyl groups and a vinyl group.
Vinyltrimethoxysilane: Contains a vinyl group and three methoxy groups, lacking the chloropropyl group.
Chlorodimethylvinylsilane: Similar but lacks the propyl chain, containing only a chlorine atom directly attached to the silicon.
Uniqueness
3-Chloropropyldimethylvinylsilane is unique due to the combination of its vinyl and chloropropyl groups, which provide dual reactivity. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one reactive group. Its versatility makes it a valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C7H13ClSi |
|---|---|
Molekulargewicht |
160.71 g/mol |
InChI |
InChI=1S/C7H13ClSi/c1-7(2)6-9-5-3-4-8/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
UOCBTJXBCPCARQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C[Si]CCCCl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


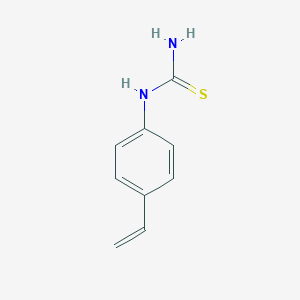
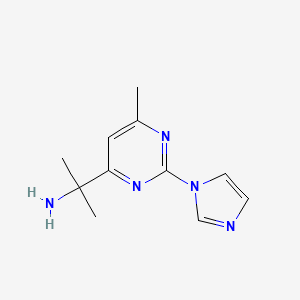
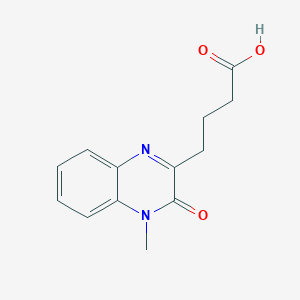



![Bicyclo[2.1.1]hex-2-ene](/img/structure/B14752758.png)
![4-[6-(Guanidino)pyridin-3-yl]piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B14752768.png)

